Ethyl 3-butoxy-3-sulfanylidenepropanoate
Description
Ethyl 3-butoxy-3-sulfanylidenepropanoate is a sulfur-containing ester derivative characterized by a propanoate backbone substituted with a butoxy group (–O–C₄H₉) and a sulfanylidene (thione, =S) group at the 3-position.
Properties
CAS No. |
61125-06-2 |
|---|---|
Molecular Formula |
C9H16O3S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
ethyl 3-butoxy-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C9H16O3S/c1-3-5-6-12-9(13)7-8(10)11-4-2/h3-7H2,1-2H3 |
InChI Key |
AMYVXLNOYJFHQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=S)CC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl Bromopyruvate (CAS 70-23-5)
Structural Features: Ethyl bromopyruvate features a bromine atom at the α-carbon of the propanoate ester. Its molecular formula is C₅H₇BrO₃ . Reactivity and Applications:
- The bromine substituent enhances electrophilicity, favoring nucleophilic substitution reactions, unlike the thione group in the target compound, which may participate in ligand-metal coordination or redox processes.
- Used as a reactive intermediate in peptide synthesis and kinase inhibitors .
Safety : Classified as hazardous (causes skin/eye irritation) under SDS guidelines .
Ethyl 3-(Methylsulfonyl)propanoate (CAS 118675-14-2)
Structural Features : This compound has a methylsulfonyl (–SO₂–CH₃) group at the 3-position. The sulfonyl group is strongly electron-withdrawing, contrasting with the thione’s moderate electron deficiency .
Applications : Primarily serves as a pharmaceutical intermediate, highlighting the role of sulfonyl groups in enhancing metabolic stability in drug design .
Baccatin III Esters with Butyl/Pentyl Substituents
Structural Features: Complex taxane derivatives with butyl or pentyl ester groups at the 13-position (e.g., Baccatin III 13-ester with butanoylamino-phenylpropanoic acid) . Bioactivity: These esters are critical in paclitaxel analogs, where the alkyl chain length (butyl vs. pentyl) modulates solubility and binding affinity to tubulin . Comparatively, the butoxy group in Ethyl 3-butoxy-3-sulfanylidenepropanoate may influence lipophilicity but lacks the stereochemical complexity of taxane derivatives.
Ethyl Acetate-Extracted Bioactive Compounds
Context: Ethyl acetate is a common solvent for isolating natural products (e.g., curcuminoids from turmeric , gingerols from ginger ). This compound’s ethyl group may similarly aid in formulation or extraction processes.
Comparative Data Table
Research Findings and Inferences
- Electronic Effects: The thione group in this compound may act as a soft ligand for transition metals (e.g., Pd, Pt), unlike the sulfonyl group in Ethyl 3-(methylsulfonyl)propanoate, which is inert in coordination but stabilizes negative charge .
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